molecular formula C9H13BrN2 B1526789 4-Bromo-3-cyclohexyl-1h-pyrazole CAS No. 417700-59-5

4-Bromo-3-cyclohexyl-1h-pyrazole

Cat. No.: B1526789
CAS No.: 417700-59-5
M. Wt: 229.12 g/mol
InChI Key: JWEHPPBHYMETMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-cyclohexyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyclohexyl-1h-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromopyrazole with cyclohexylamine under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-cyclohexyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, Suzuki-Miyaura coupling can yield various substituted pyrazoles, while nucleophilic substitution can introduce different functional groups .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-cyclohexyl-1H-pyrazole is unique due to the presence of both the bromine atom and the cyclohexyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-5-cyclohexyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEHPPBHYMETMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-cyclohexyl-1h-pyrazole
Reactant of Route 2
4-Bromo-3-cyclohexyl-1h-pyrazole
Reactant of Route 3
4-Bromo-3-cyclohexyl-1h-pyrazole
Reactant of Route 4
4-Bromo-3-cyclohexyl-1h-pyrazole
Reactant of Route 5
4-Bromo-3-cyclohexyl-1h-pyrazole
Reactant of Route 6
4-Bromo-3-cyclohexyl-1h-pyrazole

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